![molecular formula C10H15N3O3 B7576439 2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576439.png)
2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid, commonly known as DMPA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a synthetic compound that is used as a building block for the synthesis of several bioactive molecules.
Mechanism of Action
The exact mechanism of action of DMPA is not fully understood. However, it is believed that DMPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in several physiological processes, such as inflammation, pain, and fever. By inhibiting COX enzymes, DMPA reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.
Biochemical and Physiological Effects:
DMPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMPA inhibits the activity of COX enzymes, reduces the production of prostaglandins, and decreases the expression of pro-inflammatory cytokines. In vivo studies have shown that DMPA has anti-inflammatory and analgesic effects. DMPA has also been shown to have antifungal activity against several fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPA in lab experiments is its ease of synthesis. DMPA can be synthesized in high yields and purity, making it a cost-effective building block for the synthesis of bioactive molecules. However, one of the limitations of using DMPA is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
The potential applications of DMPA are vast, and several future directions can be explored. One of the future directions could be the synthesis of DMPA derivatives with improved pharmacological properties, such as increased bioavailability and selectivity. Another future direction could be the development of DMPA-based drug delivery systems for targeted delivery of bioactive molecules. Furthermore, the use of DMPA in combination with other drugs could be explored for synergistic effects in the treatment of various diseases.
Conclusion:
In conclusion, DMPA is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a cost-effective building block for the synthesis of several bioactive molecules and has shown promising results in preclinical studies for the treatment of various diseases. The exact mechanism of action of DMPA is not fully understood, but it is believed to exert its pharmacological effects by inhibiting the activity of COX enzymes. DMPA has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antifungal activities. Although DMPA has some limitations, its potential applications are vast, and several future directions can be explored.
Synthesis Methods
DMPA can be synthesized by the reaction of 2,2-dimethylpropanoic acid with 4-amino-1H-pyrazole-3,5-dicarbonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give DMPA. The yield of DMPA can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
Scientific Research Applications
DMPA has been extensively used as a building block for the synthesis of several bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and anticancer agents. DMPA derivatives have shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and fungal infections.
properties
IUPAC Name |
2-[4-(2,2-dimethylpropanoylamino)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)9(16)12-7-4-11-13(5-7)6-8(14)15/h4-5H,6H2,1-3H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMLNRZOFYLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN(N=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.